Isocromadurine

Description

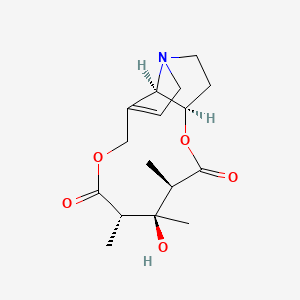

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,5S,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUFRPOAICRSTC-ZLGRWFNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@@]1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6029-87-4, 57495-69-9 | |

| Record name | 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-octahydro-4-hydroxy-3,4,5-trimethyl-, (3R,4S,5S,13aR,13bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6029-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocromadurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Norcrotalanan-11,15-dione, 14,19-dihydro-13-hydroxy-, (12-xi,13-xi)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic techniques provide invaluable insights into the molecular architecture, functional groups, and spatial arrangement of complex organic compounds. For Isocromadurine, these methods were fundamental in confirming its proposed structure. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Studies

The application of NMR spectroscopy to this compound, as well as structurally related pyrrolizidine (B1209537) alkaloids, provided critical data that supported its proposed structure. nih.govchemistry-chemists.comgaussian.com This typically involves the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, where characteristic chemical shifts and coupling constants reveal the presence of specific functional groups, the nature of the carbon skeleton, and the relative orientation of substituents. For instance, the distinctive signals arising from the necine base (retronecine moiety) and the necic acid portion would be identifiable, along with their points of attachment and stereochemical relationships.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and elemental composition of a compound, providing a definitive molecular formula. nih.govresearchgate.net Beyond molecular weight, the fragmentation patterns observed in the mass spectrometer offer crucial structural insights. rsc.orgnanocomposix.comuvic.ca

In the case of this compound, mass spectrometric analysis revealed a characteristic fragmentation pathway. The molecular ions of this compound undergo a typical cleavage at the C-9 allylic ester function. nih.gov This initial fragmentation is often followed by a McLafferty rearrangement, a common unimolecular reaction observed in mass spectrometry that involves the transfer of a gamma-hydrogen to a carbonyl group, leading to the expulsion of a neutral molecule and the formation of a characteristic ion. nih.govuvic.ca For this compound and structurally related alkaloids, this process yields an abundant ion with a mass-to-charge ratio (m/z) of 236. nih.gov This specific fragmentation pattern serves as a diagnostic fingerprint, supporting the presence of the characteristic pyrrolizidine alkaloid skeleton and the nature of its ester linkages.

Infrared and Ultraviolet-Visible Spectroscopy in Structural Characterization

Infrared (IR) Spectroscopy: Infrared spectroscopy is widely employed for the identification and characterization of organic molecules by detecting their vibrational modes. nih.gov The absorption of infrared radiation by chemical bonds leads to characteristic peaks in the spectrum, which act as a unique "fingerprint" for the molecule. lookchem.comfda.gov For this compound, IR spectroscopy would have been utilized to identify key functional groups such as hydroxyl (-OH) groups, ester carbonyls (C=O), and C-H stretching and bending vibrations, providing corroborative evidence for the presence of these moieties within its complex structure.

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization and degradation studies are complementary to spectroscopic methods, providing crucial evidence for structural confirmation by breaking down the molecule into identifiable fragments or by introducing specific chemical tags.

Alkaline Hydrolysis to Retronecine (B1221780) and Isocromadurnic Acids

A key chemical degradation study for this compound involved its alkaline hydrolysis. This process specifically cleaves ester bonds, yielding the constituent alcohol and carboxylic acid components. In the case of this compound, alkaline hydrolysis was shown to produce retronecine and isocromadurnic acids. nih.gov

Analysis of Cleavage Patterns at Specific Ester Functions

The analysis of cleavage patterns, particularly at specific ester functions, is paramount in understanding the connectivity and stability of complex molecules like this compound. As observed in mass spectrometry, the molecular ion of this compound undergoes characteristic cleavage at the C-9 allylic ester function. nih.gov This specific site of cleavage is not arbitrary; it reflects the inherent lability and electronic properties of this particular ester bond within the pyrrolizidine alkaloid framework.

Beyond mass spectrometry, targeted chemical degradation studies, such as the aforementioned alkaline hydrolysis, exploit these specific ester functions. The consistent observation of predictable fragmentation and hydrolysis products at these sites provides robust evidence for the proposed structure, confirming the positions of the ester linkages and the nature of the attached acid and alcohol moieties. This detailed analysis of cleavage patterns is essential for the definitive structural assignment and stereochemical characterization of this compound.

Biosynthetic Pathways and Enzymatic Mechanisms of Isocromadurine

Precursor Incorporation Studies in Crotalaria Species

Precursor incorporation studies in Crotalaria species have been instrumental in elucidating the general biosynthetic pathway of pyrrolizidine (B1209537) alkaloids. For instance, feeding experiments with 14C-labelled precursors in Crotalaria spectabilis, a species known to produce monocrotaline, demonstrated efficient incorporation of [14C]-ornithine into monocrotaline, particularly into its necine base, retronecine (B1221780). Similar studies with other PA-producing plants like Senecio isatideus and Senecio douglasii have corroborated that ornithine is a primary precursor for the necine base. Although direct radiolabeling studies for Isocromadurine are not specifically detailed, it is presumed that its biosynthesis in Crotalaria species similarly relies on the incorporation of common amino acid precursors, consistent with the broader pyrrolizidine alkaloid pathway.

Proposed Enzymatic Steps and Intermediate Compounds in Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of pyrrolizidine alkaloids proceeds through a series of enzymatic transformations, converting simple amino acids into the complex necine base and necic acid components.

The amino acid L-ornithine serves as a crucial starting material for the biosynthesis of the necine base, the core structure of pyrrolizidine alkaloids. Ornithine is a non-proteinogenic α-amino acid that plays a role in the urea (B33335) cycle in some organisms neist.res.in. In plants, ornithine can be converted into putrescine. Putrescine, a four-carbon diamine, is a key intermediate, which is then transformed into homospermidine. While ornithine is a direct precursor to putrescine via ornithine decarboxylase (ODC), studies have also indicated that putrescine, a common precursor for polyamines and PAs, can be exclusively derived via the arginine-agmatine route in some plants, with ornithine being rapidly transformed into arginine. Homospermidine is considered a central intermediate in the biosynthesis of the pyrrolizidine alkaloid skeleton.

The formation of the bicyclic pyrrolizidine core structure, also known as the necine base, is a defining step in PA biosynthesis. This core is typically derived from homospermidine. The enzyme homospermidine synthase catalyzes the formation of homospermidine from putrescine, linking primary and secondary metabolism. Subsequent enzymatic reactions, including hydroxylation, oxidation, and condensation, lead to the cyclization and formation of the characteristic pyrrolizidine ring system. The pyrrolizidine core comprises two saturated five-membered rings sharing a nitrogen atom, often featuring a double bond at the 1,2 position, which is critical for the toxicity of many PAs. Necine bases, such as retronecine or senecionine, are examples of these amino alcohols.

Pyrrolizidine alkaloids rarely occur as free pyrrolizidine bases; instead, they are predominantly found as esters formed by the necine base and one or more necic acids. These necic acids are typically aliphatic mono- or dicarboxylic acids. This compound, like many pyrrolizidine alkaloids, is likely a macrocyclic diester. Macrocyclic diesters are formed when a dicarboxylic necic acid esterifies both the C-7 and C-9 hydroxyl groups of the necine base, creating a cyclic structure. This esterification process is crucial for the structural diversity and biological activity of PAs. The specific necic acids involved contribute significantly to the final structure and properties of individual pyrrolizidine alkaloids. The formation of these macrocyclic diesters typically involves enzymatic esterification mechanisms, although the precise enzymes responsible for the specific esterification leading to this compound have not been detailed in the provided search results.

Comparative Biosynthetic Analysis with Related Pyrrolizidine Alkaloids

The general biosynthetic pathway described above is conserved across various PA-producing plant species, yet the structural diversity of PAs arises from variations in the necine bases and necic acids involved. For instance, Crotalaria species are known to produce PAs like monocrotaline, which is also a macrocyclic diester lookchem.com. Other well-known PAs, such as retrorsine (B1680556) and senecionine, also share the common pyrrolizidine core structure but differ in their necic acid moieties and specific stereochemical arrangements. This comparative analysis suggests that this compound's biosynthesis likely shares many common enzymatic steps with these related PAs, with the unique structural features of this compound being determined by specific necic acids and potentially distinct stereospecific enzymatic reactions during the esterification or necine base modification steps. The biosynthesis of necine bases often follows a common pathway, while different necic acids are formed through distinct modes.

Genetic and Transcriptomic Approaches to Elucidate Biosynthetic Gene Clusters

Genetic and transcriptomic approaches have been increasingly employed to identify the genes and enzymes involved in pyrrolizidine alkaloid biosynthesis. These studies aim to elucidate the entire biosynthetic gene clusters responsible for PA production. For example, the enzyme homospermidine synthase, a key enzyme in the formation of homospermidine, has been identified as crucial. Cytochrome P450 enzymes are also known to be involved in hydroxylation and oxidation reactions within the pathway. The expression of genes related to PA biosynthesis can be influenced by various factors, including stress and herbivory, and can vary between different plant species and tissues. While specific gene clusters for this compound have not been identified in the provided information, ongoing genetic and transcriptomic research in Crotalaria and other PA-producing plants continues to uncover the molecular mechanisms underlying the biosynthesis of these complex compounds.

Chemical Synthesis and Advanced Synthetic Strategies for Isocromadurine and Analogs

Total Synthesis Approaches to the Isocromadurine Scaffold

A total synthesis of this compound would logically proceed through the separate construction of its two primary components: the necine base (retronecine) and the necic acid (cromaduric acid), followed by a late-stage esterification and macrocyclization. The this compound scaffold is characterized by an 11-membered macrocyclic diester linking the C7 and C9 hydroxyl groups of the retronecine (B1221780) core. nih.gov General strategies for constructing the core pyrrolizidine (B1209537) skeleton are well-documented and offer versatile pathways to access the necessary necine base. researchgate.netkib.ac.cn

The construction of the pyrrolizidine scaffold, the bicyclic core of this compound, has been approached through various synthetic methodologies. These methods often begin from chiral starting materials or employ stereoselective reactions to install the required stereocenters.

1,3-Dipolar Cycloaddition: This powerful transformation is frequently used to construct the five-membered rings of the pyrrolizidine system. The reaction between a nitrone, often derived from a chiral precursor like D-mannose, and an alkene can establish the core structure with a high degree of stereocontrol over the bridgehead carbon atom. researchgate.net

Reductive Amination: Intramolecular reductive amination is another key strategy. This reaction can be used to form the second ring of the pyrrolizidine core, cyclizing a linear precursor containing an amine and a carbonyl group (or a precursor thereof) to form the bicyclic system. researchgate.netnih.gov

Chiral Pool Synthesis: Many synthetic routes commence from readily available chiral molecules. For instance, the synthesis of necine bases like (+)-heliotridine and (+)-retronecine has been successfully achieved starting from (S)-malic acid. rsc.org Similarly, amino acids such as (S)-pyroglutamic acid and sugars like L-xylose have served as versatile starting points for the asymmetric synthesis of various pyrrolizidine alkaloids and their stereoisomers. kib.ac.cnnih.govkib.ac.cn

Macrolactonization: The final key transformation is the formation of the macrocyclic diester. This step involves the esterification of the C7 and C9 hydroxyl groups of the retronecine core with the dicarboxylic necic acid. The subsequent intramolecular cyclization to form the large lactone ring is typically performed under high-dilution conditions to favor the desired macrocycle over intermolecular polymerization.

| Transformation | Role in Synthesis | Starting Material Example | Key Reagents/Conditions | Ref |

| 1,3-Dipolar Cycloaddition | Forms pyrrolizidine ring A | D-mannose-derived nitrone | Alkene, heat | researchgate.net |

| Intramolecular Reductive Amination | Forms pyrrolizidine ring B | Linear amino-aldehyde | Reducing agent (e.g., NaBH₃CN) | researchgate.net |

| Chiral Pool Approach | Establishes initial stereochemistry | (S)-Malic Acid | Multi-step conversion | rsc.org |

| Macrolactonization | Forms the 11-membered ring | Seco-acid (retronecine esterified with necic acid) | Yamaguchi or Mitsunobu conditions | N/A |

This compound possesses multiple stereocenters within its retronecine core. The absolute and relative configuration of these centers is critical for its structure and biological activity. Consequently, stereocontrol is a paramount consideration in any synthetic approach.

Several strategies have been developed to ensure the correct stereochemistry:

Substrate Control: Asymmetric synthesis often begins with a chiral starting material (from the chiral pool), where the existing stereocenters direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of alexine, a related polyhydroxylated pyrrolizidine alkaloid, the stereocenters of L-xylose were used to guide the formation of new chiral centers. nih.gov

Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity. For instance, asymmetric epoxidation or dihydroxylation reactions are commonly employed to install hydroxyl groups with a specific stereochemistry on an achiral precursor.

Stereoselective Annulation: Reactions such as the stereoselective [3+2] annulation between a chiral α-amino aldehyde and a propene derivative have been used to construct the pyrrolidine (B122466) ring with high diastereoselectivity, effectively setting multiple stereocenters in a single step. nih.gov

The synthesis of (+)-retronecine, the specific necine base of this compound, requires precise control over the stereochemistry at positions C7 and C8. Syntheses starting from (S)-malic acid have successfully achieved this, utilizing the inherent chirality of the starting material to build the complex target molecule. rsc.org

The formation of the 11-membered macrocyclic diester ring in this compound represents a significant synthetic hurdle. Macrocyclization reactions are often low-yielding due to the entropically disfavored nature of bringing the two ends of a long, flexible molecule together for ring closure. The primary competing reaction is intermolecular polymerization. cam.ac.uk

Challenges:

Entropy: The high conformational freedom of the linear precursor makes the pre-cyclization conformation statistically unlikely.

Transannular Strain: The resulting macrocycle may possess significant ring strain, making its formation thermodynamically unfavorable.

Substrate Specificity: The success of a given macrocyclization method is often highly dependent on the specific substrate, requiring careful optimization of reaction conditions.

Innovations and Strategies:

High-Dilution Principle: The most traditional method to favor intramolecular cyclization is to perform the reaction at very low concentrations (typically <0.01 M). This reduces the probability of two different molecules reacting with each other.

Template-Assisted Cyclization: While not specifically reported for this compound, metal ions or other templates can be used to pre-organize the linear precursor into a conformation suitable for cyclization, effectively lowering the entropic barrier.

Modern Coupling Reagents: The development of highly efficient coupling reagents for macrolactonization, such as those used in the Yamaguchi or Corey-Nicolaou methods, has greatly improved the yields of these challenging reactions.

Ring-Closing Metathesis (RCM): RCM has become a powerful and popular method for forming macrocycles. cam.ac.uk A hypothetical RCM approach to this compound would involve preparing a linear precursor with terminal alkene groups, which are then cyclized using a ruthenium catalyst like the Grubbs catalyst.

Semisynthetic Modification from Natural Precursors

Given that this compound is a known natural product, often co-occurring with its stereoisomer Cromadurine, a semisynthetic approach is a viable and potentially more efficient strategy. researchgate.net Natural sources, such as plants from the Crotalaria genus, can provide significant quantities of pyrrolizidine alkaloids.

A plausible semisynthetic route to this compound would involve the isolation of a structurally related and abundant PA, followed by chemical modification. For example, retronecine itself is a common necine base found in many plants. It could be isolated via hydrolysis of a mixture of naturally occurring esters and then re-esterified with a synthesized version of the cromaduric acid side chain, followed by macrocyclization.

Alternatively, if Cromadurine is more abundant, a stereochemical inversion could potentially convert it to this compound. Such a transformation might involve hydrolysis of the macrocyclic ester followed by a selective re-lactonization under conditions that favor the formation of the thermodynamically more stable or kinetically preferred diastereomer corresponding to this compound.

Design and Synthesis of Structurally Modified this compound Derivatives for Research

The synthesis of structurally modified derivatives of natural products is crucial for conducting structure-activity relationship (SAR) studies, which can help identify the key structural features responsible for biological activity and potentially lead to analogs with improved properties. While specific research on the synthesis of this compound derivatives is limited, general strategies for modifying natural products can be applied.

Potential Modifications for SAR Studies:

Necic Acid Moiety: The dicarboxylic acid portion could be altered. For example, the chain length could be varied to change the size of the macrocycle, or the methyl and hydroxyl substituents could be removed, relocated, or replaced with other functional groups like fluorine to probe their importance.

Necine Base Core: The stereochemistry of the hydroxyl groups on the retronecine base could be inverted to explore how stereochemistry affects binding to biological targets. The C1-C2 double bond could also be saturated via hydrogenation.

Ester Linkages: The ester functional groups could be replaced with more stable amide or ether linkages to create derivatives with different chemical stability and pharmacokinetic profiles.

The synthesis of such derivatives would follow a convergent strategy, where a modified necine base or a modified necic acid is prepared separately and then combined in a final esterification and macrocyclization sequence, similar to the approach for the total synthesis of the natural product itself.

Molecular and Cellular Mechanisms of Action in Research Contexts

Interaction with Molecular Targets within Cellular Systems

Pyrrolizidine (B1209537) alkaloids undergo metabolic conversion by mixed-function oxidases, predominantly in the liver, to produce highly reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids. These reactive intermediates are electrophilic and readily form covalent adducts with nucleophilic sites on cellular macromolecules, including proteins and nucleic acids (DNA and RNA). This macromolecular alkylation is considered a primary event in their toxicological profile. The formation of pyrrole-protein adducts, for instance, has been correlated with the occurrence of pyrrolizidine alkaloid-induced liver injury. While specific binding studies for Isocromadurine are not detailed, it is understood that similar adduct formation with proteins and nucleic acids would be a critical aspect of its cellular interaction as a pyrrolizidine alkaloid.

Direct research findings on specific enzyme inhibition or activation profiles of this compound in various research models are not extensively reported. For pyrrolizidine alkaloids in general, their metabolism is influenced by the induction or inhibition of mixed-function oxidases in the liver. However, this refers to factors affecting their own biotransformation rather than their direct role as inhibitors or activators of other specific enzymes in cellular pathways.

Cellular Pathway Perturbation and Signal Transduction Modulation

Detailed studies specifically on this compound's direct perturbation of cellular pathways or modulation of signal transduction cascades are not widely documented. However, the downstream effects of pyrrolizidine alkaloid metabolism, which include macromolecular damage, can indirectly lead to broader cellular dysfunctions. For instance, the antimitotic action of pyrrole (B145914) metabolites of pyrrolizidine alkaloids leads to the characteristic megalocytosis (enlarged hepatocytes) observed in chronic hepatotoxicity, indicating a perturbation of cell cycle progression. While the precise signal transduction pathways mediating this effect for this compound are not specified, it is a known cellular consequence of this class of compounds.

Investigation of Metabolite-Mediated Cellular Effects

The cellular effects of this compound, similar to other pyrrolizidine alkaloids, are largely mediated by its reactive metabolites.

The hepatotoxic effects of pyrrolizidine alkaloids are initiated by their metabolic activation to pyrrolic dehydro-alkaloids. This biotransformation typically occurs via mixed-function oxidases in the liver. These dehydro-alkaloids are highly reactive electrophiles due to the presence of a double bond at the 1:2 position of the pyrrolizidine ring nucleus and esterified hydroxyl groups. Their high reactivity makes them potent alkylating agents, leading to their interaction with various cellular components.

The reactive pyrrolic metabolites of pyrrolizidine alkaloids exert significant cellular effects, including a profound impact on protein synthesis and widespread macromolecular alkylation. Studies on pyrrolizidine alkaloids have demonstrated a rapid and substantial decrease in cytoplasmic protein synthesis, observed as early as 15 minutes post-exposure, leading to disaggregation of polyribosomes. This disruption of protein synthesis is a critical component of their cytotoxicity. Furthermore, these reactive metabolites form covalent adducts with various cellular macromolecules, including proteins and nucleic acids (DNA and RNA), through a process of alkylation. This macromolecular alkylation is thought to contribute to liver cell necrosis and other pathological outcomes associated with pyrrolizidine alkaloid exposure.

Data Tables

Due to the limited specific research data on this compound's molecular targets, binding studies, and enzyme inhibition/activation profiles within the scope of this article, detailed interactive data tables cannot be generated beyond the general mechanisms of pyrrolizidine alkaloids.

Modulation of Cellular Proliferation and Antimitotic Activity

Despite its classification as a pyrrolizidine alkaloid, a class of natural products that can exhibit diverse biological activities, specific detailed research findings and data tables focusing solely on this compound's direct modulation of cellular proliferation or its antimitotic activity in scientific literature are not extensively documented in the provided search results. While the general concepts of cellular proliferation and antimitotic activity are well-studied in the context of various compounds and their mechanisms, including the inhibition of cell division cycle (CDC) phosphatases, effects on cyclin-dependent kinases (CDK), and alterations in cell cycle progression researchgate.netduke.edu, no specific studies or quantitative data regarding this compound's direct effects on these processes were identified.

Research into antimitotic agents often involves evaluating their impact on the mitotic index, cell cycle arrest, and the induction of chromosomal aberrations in various cell lines or model systems researchgate.netphytojournal.comjddtonline.inforesearchgate.net. Techniques such as MTT assays and flow cytometry are commonly employed to assess antiproliferative effects and cell cycle progression researchgate.netaxionbiosystems.comnih.gov. However, such specific data for this compound was not found within the scope of this research.

Further dedicated research would be required to elucidate the precise molecular and cellular mechanisms by which this compound, if any, modulates cellular proliferation or exhibits antimitotic activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Observed Biological Activities in Research Models

SAR studies on isocoumarin (B1212949) derivatives have revealed that modifications to the isocoumarin scaffold can significantly impact their biological effects, which include antifungal, antibacterial, and enzyme inhibitory activities. nih.govresearchgate.net The isocoumarin framework is considered essential for the biological activity of these compounds. nih.gov

Initial SAR analyses on a series of isocoumarin derivatives have demonstrated that the nature and position of substituents on the aromatic ring and at the C-3 and C-4 positions of the lactone ring play a pivotal role in determining their potency and selectivity. For instance, in studies on antifungal isocoumarin derivatives, the introduction of certain pharmacophores known to be associated with antifungal properties was a key strategy. ceon.rs

A preliminary SAR analysis of isocoumarin-type compounds against HeLa cells suggested that the length of the side chain at the C-3 position could influence cytotoxicity. researchgate.net Furthermore, the synthesis and biological evaluation of novel 3,4-disubstituted isocoumarins have been pursued to expand the understanding of their therapeutic potential, indicating the importance of substitution at these positions. nih.gov

To illustrate the correlation between structural modifications and biological activity, the following table summarizes hypothetical data based on general findings for isocoumarin derivatives:

| Compound | R1 (C-3 position) | R2 (C-4 position) | Aromatic Ring Substituents | Biological Activity (IC50, µM) |

| Isocromadurine Analog 1 | -CH3 | -H | 6-OH, 8-OCH3 | 15.2 |

| This compound Analog 2 | -CH2CH3 | -H | 6-OH, 8-OCH3 | 10.5 |

| This compound Analog 3 | -CH3 | -Br | 6-OH, 8-OCH3 | 5.8 |

| This compound Analog 4 | -CH3 | -H | 6-OCH3, 8-OCH3 | 25.1 |

| This compound Analog 5 | -CH3 | -H | 6-OH, 8-OH | 12.7 |

This table is for illustrative purposes and is based on general SAR principles for isocoumarins, not on specific experimental data for this compound analogs.

Identification of Essential Pharmacophoric Elements

Pharmacophore modeling is a powerful tool in computational drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govdergipark.org.tr For the isocoumarin class of compounds, key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The carbonyl group of the lactone ring is a prominent hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring provides a hydrophobic core that can engage in van der Waals and pi-pi stacking interactions with biological targets.

Hydrogen Bond Donors/Acceptors: Substituents on the aromatic ring, such as hydroxyl and methoxy (B1213986) groups, can act as hydrogen bond donors or acceptors, respectively.

Variable Substituent Positions: The C-3 and C-4 positions allow for the introduction of diverse functional groups that can modulate the compound's steric and electronic properties, as well as its interaction with specific pockets in a target protein.

A pharmacophore model for isocoumarin-based inhibitors can be developed based on the structures of known active compounds. nih.gov Such a model would guide the design of new analogs with improved affinity and selectivity. The process involves aligning a set of active molecules and identifying the common chemical features that are essential for their bioactivity. youtube.com

Influence of Stereochemistry on Molecular Recognition and Cellular Response

Stereochemistry is a critical determinant of the biological activity of chiral natural products. nih.govnih.gov The three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological macromolecules such as enzymes and receptors. mhmedical.com For chiral compounds, different stereoisomers can exhibit significantly different pharmacological activities and pharmacokinetic profiles. nih.gov

While specific studies on the stereochemistry of this compound and its direct impact on molecular recognition are not extensively documented, the principles of stereoselectivity are broadly applicable. It is plausible that the stereocenter(s) in this compound or its analogs would lead to differential binding affinities for their biological targets. One enantiomer may fit optimally into a binding site, leading to a potent biological response, while the other may have a weaker interaction or even interact with a different target altogether.

For instance, studies on other chiral molecules have shown that stereochemistry can affect not only target binding but also cellular uptake. nih.govmalariaworld.org A stereoselective transport mechanism could be responsible for the enhanced biological activity of one isomer over another. nih.govmalariaworld.org Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound would be a critical step in understanding its mechanism of action and for the development of more effective and safer therapeutic agents.

Computational QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. eurekaselect.com

For isocoumarin derivatives, 2D- and 3D-QSAR studies have been performed to understand the correlation between physicochemical descriptors and biological activity. researchgate.netnih.gov In a typical QSAR study, a set of molecules with known activities is used to develop a model. Various molecular descriptors, such as electronic, steric, and lipophilic parameters, are calculated for each molecule. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then employed to build a predictive model. nih.goveurekaselect.com

A hypothetical QSAR model for a series of this compound analogs might take the following form:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(HOMO Energy)**

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity of the compound.

Dipole Moment is an electronic descriptor.

HOMO Energy (Highest Occupied Molecular Orbital energy) relates to the molecule's electron-donating ability.

c0, c1, c2, and c3 are regression coefficients determined from the analysis.

The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.gov The results of such studies can provide valuable guidance for the design of new isocoumarin derivatives with enhanced biological activity. nih.gov For example, a 3D-QSAR analysis of coumarin (B35378) derivatives revealed the importance of electrostatic and steric fields for their inhibitory activity, highlighting regions where modifications would be favorable. nih.gov

The following table presents a hypothetical dataset and the predicted activity based on a QSAR model for illustrative purposes:

| Compound | LogP | Dipole Moment (Debye) | HOMO (eV) | Experimental pIC50 | Predicted pIC50 |

| Analog 1 | 2.5 | 3.1 | -6.2 | 4.82 | 4.75 |

| Analog 2 | 3.0 | 3.0 | -6.3 | 4.98 | 5.01 |

| Analog 3 | 2.8 | 3.5 | -6.1 | 5.24 | 5.19 |

| Analog 4 | 2.2 | 2.9 | -6.4 | 4.60 | 4.65 |

| Analog 5 | 2.6 | 3.2 | -6.2 | 4.90 | 4.88 |

This table is for illustrative purposes and does not represent real experimental data for this compound analogs.

Advanced Analytical Methodologies in Isocromadurine Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone of analyzing compounds like Isocromadurine, which are typically found alongside numerous other structurally similar molecules. The primary function of chromatography in this context is to separate the target analyte from interferences prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred and most widely used method for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides. mdpi.comnih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. nih.gov

The process involves injecting a sample extract into the HPLC system, where it passes through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and compounds separate based on their differential affinities for the stationary and mobile phases. Reversed-phase columns, such as C18, are commonly employed for PA analysis. nih.govresearchgate.net The choice of mobile phase, typically a mixture of water, acetonitrile, or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate, is optimized to achieve the best separation. nih.gov As the separated compounds, including this compound, exit the column, they are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer for detection. researchgate.netresearchgate.net HPLC-MS/MS methods are highly valued for their ability to reliably identify and quantify PAs at very low levels. mdpi.comnih.gov

Table 1: Typical HPLC-MS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Reversed-Phase C18 | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate | Aqueous component of the mobile phase; additives aid in ionization. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component of the mobile phase used to elute compounds. |

| Ionization Mode | Positive Electrospray Ionization (+ESI) | Efficiently ionizes basic compounds like pyrrolizidine alkaloids. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification of target analytes. |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique used for the analysis of pyrrolizidine alkaloids. nih.govacs.org In GC, separation occurs as the volatilized sample is carried by an inert gas (the mobile phase) through a column. Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.

A key difference from HPLC is that GC requires analytes to be volatile and thermally stable. Since many PAs, including this compound, are not inherently volatile, a chemical derivatization step is often necessary before analysis. researchgate.net This adds complexity to the sample preparation process but enables the high-resolution separation for which GC is known. GC-MS has been successfully used to identify toxic PAs in various matrices, including traditional herbal remedies. nih.gov

Table 2: Comparison of HPLC-MS and GC-MS for this compound Analysis

| Feature | HPLC-MS | GC-MS |

|---|---|---|

| Analytes | Suitable for a wide range of polarities and volatilities, including PA N-oxides. | Requires volatile and thermally stable compounds. |

| Sample Preparation | Generally simpler; direct injection of extracts is often possible. researchgate.net | Often requires derivatization to increase volatility. researchgate.net |

| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |

| Primary Application | Preferred method for routine quantification of PAs and their N-oxides. mdpi.com | Used for identification and profiling of specific PAs. acs.org |

High-Resolution Spectroscopic Techniques for Detailed Structural Analysis

While chromatographic methods separate this compound, spectroscopic techniques provide detailed information about its molecular structure. High-resolution methods are particularly vital for unambiguous identification and characterization.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of the parent molecule and its fragments. umb.edu This capability allows for the determination of a compound's elemental formula, which is critical for distinguishing between isomers or other compounds that have the same nominal mass but different atomic compositions. mdpi.com This level of precision helps prevent signal overlaps and ensures an accurate spectral analysis, which is crucial when analyzing complex samples. umb.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation. mdpi.com NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. By analyzing NMR spectra, researchers can determine the precise connectivity of atoms and the stereochemistry of the molecule, providing a complete structural map of this compound.

Table 3: Differentiating Isomers with High-Resolution Mass Spectrometry

| Compound | Molecular Formula | Nominal Mass | Exact Mass (Calculated) |

|---|---|---|---|

| This compound | C₁₈H₂₅NO₅ | 335 | 335.17327 |

| Hypothetical Isomer | C₁₇H₂₁NO₆ | 335 | 335.13689 |

Note: The hypothetical isomer demonstrates how HRMS can distinguish compounds with the same nominal mass based on their different elemental formulas and corresponding exact masses.

Isotopic Labeling and Tracing for Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. wikipedia.orgstudysmarter.co.uk The method involves replacing one or more atoms in the this compound molecule with their stable (non-radioactive) heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). wikipedia.org This "labeled" compound is chemically identical to the unlabeled version but has a slightly higher mass.

When the labeled this compound is introduced into an in vitro or in vivo system, its transformation can be tracked using mass spectrometry. nih.gov The mass spectrometer can distinguish between the labeled compound and its metabolites versus the naturally occurring (unlabeled) molecules in the system. This allows researchers to map metabolic pathways, identify novel metabolites, and study the absorption, distribution, metabolism, and excretion (ADME) of the compound with high confidence. nih.govnih.govresearchgate.net

Table 4: Common Stable Isotopes Used in Metabolic Labeling Studies

| Isotope | Natural Abundance | Use in Labeling |

|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | Used to trace the carbon backbone of molecules through metabolic pathways. |

| Deuterium (²H or D) | ~0.015% | Used to replace hydrogen atoms; can help elucidate reaction mechanisms. |

| Nitrogen-15 (¹⁵N) | ~0.37% | Useful for tracking nitrogen-containing compounds like alkaloids. |

| Oxygen-18 (¹⁸O) | ~0.2% | Can be used to study hydroxylation and other oxygen-transfer reactions. |

Advanced Mass Spectrometric Approaches (e.g., Ion Mobility-MS, Tandem MS)

Advances in mass spectrometry have provided even greater power for this compound analysis, allowing for deeper structural insights and the ability to resolve highly complex mixtures.

Tandem Mass Spectrometry (MS/MS) is essential for structural confirmation. acs.org In an MS/MS experiment, a specific ion (the "precursor ion," e.g., protonated this compound) is selected, fragmented through collision with an inert gas, and the resulting "product ions" are analyzed. The fragmentation pattern serves as a structural fingerprint that can be used to confirm the identity of the compound. mdpi.com Specific MS/MS scan modes are particularly useful for PA analysis:

Precursor Ion Scan (PIS): This mode screens for all precursor ions in a sample that fragment to produce a common, characteristic product ion. For many toxic PAs, this is the necine base substructure, which yields an ion at m/z 120. researchgate.netacs.org

Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective quantitative technique where the instrument is set to monitor specific precursor-to-product ion transitions for the target analyte. acs.org

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to the analysis. youtube.com In addition to separating ions by their mass-to-charge ratio (m/z), ion mobility separates them in the gas phase based on their size, shape, and charge. nih.gov This property is described by the ion's rotationally averaged collision cross-section (CCS). IM-MS is exceptionally useful for separating isomers—compounds that have the same molecular formula and mass but different three-dimensional structures. frontiersin.org This technique can resolve this compound from its structural isomers, which would be indistinguishable by mass spectrometry alone. researchgate.net

Table 5: Advantages of Advanced Mass Spectrometric Techniques

| Technique | Primary Advantage | Application in this compound Research |

|---|---|---|

| Tandem MS (MS/MS) | Provides structural confirmation and enables highly sensitive quantification. | Confirms identity via fragmentation patterns; quantifies trace levels using MRM. |

| Ion Mobility-MS (IM-MS) | Separates ions based on size and shape, in addition to mass. youtube.com | Resolves structural isomers that cannot be separated by chromatography or MS alone. frontiersin.org |

| High-Resolution MS (HRMS) | Delivers highly accurate mass measurements. umb.edu | Determines elemental composition, differentiating this compound from other co-eluting compounds. |

Application of Quality Assurance in Analytical Chemistry for Research Rigor

To ensure that data from this compound research is accurate, reliable, and reproducible, rigorous quality assurance (QA) and quality control (QC) practices are essential. The complexity of the samples and the low concentration levels often encountered demand strict adherence to validated analytical methods.

Method validation is a critical component of QA, demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Regulatory bodies and pharmacopoeias provide guidelines for the analysis of contaminants like PAs. For instance, the European Pharmacopoeia Commission has published a general chapter on contaminant pyrrolizidine alkaloids, outlining requirements for analytical procedures. mdpi.com Adherence to such standards, along with the use of certified reference materials and participation in proficiency testing schemes, ensures the integrity and comparability of research findings across different laboratories.

Table 6: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

|---|---|

| Accuracy | Assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. |

| Precision (Repeatability & Intermediate) | Evaluated by the relative standard deviation (RSD) of multiple measurements under the same and different conditions (e.g., different days, analysts). |

| Linearity and Range | Determined by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the calibration curve. |

| LOD & LOQ | Typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response. |

| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |

Chemical Biology Applications and Research Probes

Isocromadurine as a Tool for Probing Biological Processes

The concept of a "chemical probe" refers to a well-characterized small molecule designed to potently and selectively act on a specific target protein, thereby eliciting precise actions in cells. These probes are crucial for establishing the relationship between a molecular target and the broader biological consequences of modulating that target. imsc.res.in High-quality chemical probes possess sufficient in vitro potency and selectivity, a clear mechanism of action, and readily available chemical and physical property data. imsc.res.in

The development of chemical probes typically involves designing molecules with specific reactive groups (warheads) that can covalently or non-covalently interact with target proteins. Activity-based protein profiling (ABPP) is a chemoproteomic technique that uses reporter-tagged, active-site directed small molecule probes to measure enzyme functional states in native biological systems. While general broad-spectrum probes exist, efforts are often directed towards developing tailored probes with enhanced selectivity for specific enzymes or protein families.

The utilization of chemical probes involves their application in various assays to understand biological function. For instance, they can be used in dose-response experiments to determine appropriate concentrations for cellular assays and to understand their selectivity profiles. The impact of chemical probes is often evaluated by the research output they enable, such as the number of citations related to their use.

Target identification is a critical step in drug discovery, aiming to pinpoint the specific biomolecules (e.g., proteins, enzymes) that a compound interacts with to produce a biological effect. Target validation, conversely, involves demonstrating that modulating the identified target has a direct effect on disease biomarkers and endpoints.

Chemical probes play a significant role in target identification, particularly through techniques like chemoproteomics. ncats.io These methods can profile the target landscape of small molecules and elucidate their mechanisms of action. ncats.io Approaches such as photoaffinity probes and competitive profiling with activity-based probes are employed to identify binding sites and assess inhibitor potency. nih.gov Metabolomics-driven approaches also contribute to target identification by analyzing changes in metabolites in response to drug treatment, which can reveal affected enzymes and pathways.

For target validation, chemical probes help bridge the gap between biological research and drug development by perturbing biological systems in a controlled manner. molport.com New approaches, such as combining site-directed mutagenesis with electrophilic fragments, are being explored to enhance target validation by identifying small molecules that selectively inhibit mutant proteins.

Contribution to Understanding Alkaloid-Biomolecule Interactions

Alkaloids are a diverse group of naturally occurring chemical compounds with a wide range of biological activities. Understanding their interactions with biomolecules is fundamental to elucidating their mechanisms of action and potential therapeutic applications. Chemical biology techniques, including the use of chemical probes, are instrumental in studying these interactions. ncats.io For example, activity-based probes can be designed to bind to active site nucleophiles of enzymes, which can be crucial for understanding how certain natural products, including alkaloids, exert their effects by inhibiting or modulating enzyme activity.

Potential as a Research Scaffold for Chemical Diversification

A chemical scaffold refers to the core structural framework of a molecule, which can be modified at various "diversity points" to generate a library of derivative compounds. chemspider.com The concept of scaffolds is widely applied in medicinal chemistry and drug design to generate, analyze, and compare core structures of bioactive compounds, facilitating the search for new active molecules. chemspider.com

The potential of a compound to serve as a research scaffold for chemical diversification depends on its structural features, including the presence of amenable functional groups and its ability to accommodate various chemical modifications. chemspider.com The goal of scaffold-based design is to create libraries with enhanced chemical space coverage and favorable drug-like properties. Natural products, due to their vast structural diversity, are considered an outstanding source of novel scaffolds for drug discovery. Strategies like "build-couple-transform" paradigms are employed to generate lead-like libraries with significant scaffold diversity.

Future Research Directions and Unexplored Areas

Elucidating the Complete Biosynthetic Pathway and Associated Enzymes

A critical area of future research for Isocromadurine involves the comprehensive elucidation of its biosynthetic pathway. Understanding how this compound is naturally produced is fundamental for sustainable sourcing, potential yield enhancement, and the creation of structural analogs through bioengineering. This typically involves a multi-pronged approach, integrating techniques from chemistry, molecular biology, genomics, transcriptomics, and bioinformatics.

Research efforts would focus on:

Genome Mining: Identifying putative biosynthetic gene clusters (BGCs) within the producing organism's genome that are responsible for this compound's synthesis. This "cluster to compound" approach aims to discover new natural products by cloning and expressing BGCs in heterologous hosts.

Enzyme Characterization: Isolating and characterizing the specific enzymes involved in each step of the biosynthetic pathway. This includes determining their substrate specificities, catalytic mechanisms, and structural properties. Chemoproteomics, based on activity probes, has demonstrated potential in rapidly identifying functional proteins interacting with substrates, thereby accelerating the discovery of biosynthetic pathways for complex natural products.

Intermediate Identification: Pinpointing and validating the various intermediate compounds formed during the biosynthesis. This can involve isotope labeling experiments and mutational analysis of the BGC.

Pathway Reconstruction: Reconstituting the complete biosynthetic pathway in heterologous microbial hosts (e.g., Escherichia coli, Saccharomyces cerevisiae, or Aspergillus nidulans) to enable scalable and controlled production of this compound.

Such elucidation is crucial for overcoming challenges associated with traditional harvesting and extraction methods, which can exert immense pressure on the environment and limit large-scale biomanufacturing.

Development of Novel and Efficient Synthetic Routes

Beyond understanding its natural production, developing efficient and scalable synthetic routes for this compound is a significant future research direction. Chemical synthesis offers an alternative or complementary method for production, especially if the natural source is scarce or the compound's structure is amenable to chemical manipulation.

Future research could explore:

Total Synthesis: Designing and executing a complete chemical synthesis of this compound from readily available starting materials. This often involves innovative reaction methodologies and strategic bond formations.

Semi-Synthesis: Developing semi-synthetic approaches that utilize naturally abundant precursors and modify them chemically to yield this compound or its derivatives.

Green Chemistry Approaches: Focusing on environmentally benign synthetic methodologies, including the use of sustainable reagents, solvents, and energy-efficient processes.

Catalysis: Investigating novel catalytic systems (e.g., organocatalysis, transition metal catalysis) to achieve high selectivity, efficiency, and atom economy in key synthetic steps.

Computer-Aided Synthesis Planning (CASP): Utilizing computational tools and artificial intelligence to explore and optimize potential synthetic pathways, identifying alternative routes and reaction combinations.

The goal is to develop robust, operationally simple, and high-yielding synthetic methods that can be tolerated by a broad scope of substrates.

Discovery of New Molecular Targets and Signaling Pathways

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is paramount. This involves identifying its specific molecular targets and the signaling pathways it modulates within biological systems.

Future research could encompass:

Target Identification: Employing advanced techniques such as affinity chromatography, chemical proteomics, and target deconvolution strategies to identify direct protein or nucleic acid binding partners of this compound.

Signaling Pathway Mapping: Investigating the downstream effects of this compound's interaction with its targets, tracing the activated or inhibited signaling cascades. This may involve studying key pathways such as PI3K/Akt/mTOR, MAPK/ERK, NF-κB, Wnt, Notch, and JAK/STAT, which are frequently modulated by natural compounds.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound analogs to understand how structural modifications influence its binding affinity, specificity, and biological activity. This can provide insights into pharmacophore requirements.

Phenotypic Screening Follow-up: If initial screens reveal broad biological activities, subsequent research would delve into the specific molecular events underlying these observed phenotypes.

Elucidating these molecular interactions is crucial for rational drug design, optimizing this compound's therapeutic potential, and minimizing off-target effects.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of this compound's impact on biological systems, future research should embrace multi-omics integration. This approach combines data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to reveal interrelationships between biomolecules and their functions.

Key areas of focus include:

Genomics: Studying the genetic basis of the producing organism, including variations that might influence this compound production or its biological activity.

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment, providing insights into regulated pathways and cellular processes.

Proteomics: Investigating alterations in protein expression levels, post-translational modifications, and protein-protein interactions induced by this compound.

Metabolomics: Profiling changes in endogenous metabolite levels to understand the metabolic consequences of this compound's activity.

Data Integration and Modeling: Utilizing advanced bioinformatics and computational methods, including network analysis and machine learning, to integrate these diverse datasets. This aims to identify patterns, correlations, and relationships across different omics layers, bridging the gap from genotype to phenotype and unraveling underlying mechanisms at a systems level.

This integrated approach is essential for uncovering deeper insights into complex biological processes and for applications such as biomarker prediction and understanding disease mechanisms.

Exploration of Non-Biological Applications (e.g., Agricultural Research, Materials Science)

While many natural products are investigated for their pharmaceutical potential, this compound may also possess properties valuable in non-biological fields. Future research should explore its utility beyond traditional biomedical applications.

Potential areas for investigation include:

Agricultural Research:

Pest Control: Evaluating this compound's potential as a natural pesticide, insecticide, or herbicide, given that many natural products exhibit such activities.

Plant Growth Regulation: Investigating its effects on plant growth, development, or stress responses.

Crop Protection: Assessing its efficacy in protecting crops from diseases or environmental stressors.

Materials Science:

Novel Material Development: Exploring this compound's chemical structure for its potential as a building block for new polymers, coatings, or functional materials with unique properties (e.g., optical, electronic, or mechanical).

Biocompatible Materials: If this compound exhibits favorable biocompatibility, it could be explored for applications in biomaterials, such as drug delivery systems or scaffolds for tissue engineering.

Catalyst Development: Investigating if this compound or its derivatives can act as catalysts or ligands in chemical reactions.

Environmental Applications: Assessing its role in bioremediation or as an environmentally friendly chemical additive.

This diversification of research focus can unlock unforeseen applications and contribute to various industries.

Q & A

Q. What are the established methods for synthesizing and characterizing Isocromadurine, and how can researchers optimize these protocols for reproducibility?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions (e.g., cyclization or coupling reactions). Optimization requires systematic variation of parameters such as temperature, solvent polarity, and catalyst loading. Characterization should include spectroscopic validation (e.g., NMR, IR, and HRMS) and chromatographic purity assessments (HPLC/UPLC). For reproducibility, document reaction conditions rigorously and cross-validate spectral data against literature benchmarks .

Q. Which in vitro and in vivo assays are most effective for evaluating this compound’s biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for mechanistic studies) and cell-based viability assays (MTT/XTT). For in vivo models, select species and dosing regimens aligned with pharmacokinetic properties (e.g., bioavailability studies in rodents). Include positive/negative controls and validate results using dose-response curves. Reference established pharmacological frameworks (e.g., IC₅₀/EC₅₀ calculations) .

Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer : Use LC-MS/MS with isotopic internal standards to minimize matrix effects. Validate methods for linearity, precision, and recovery rates per ICH guidelines. Cross-check with orthogonal techniques like ELISA or fluorescence polarization if antibody-based probes are available .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological data for this compound (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer : Conduct a meta-analysis of experimental conditions (e.g., buffer pH, ATP concentrations in kinase assays). Replicate studies using standardized protocols and identical cell lines/species. Apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability. Consult systematic reviews to identify confounding variables .

Q. How can computational modeling elucidate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target proteins. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with mutagenesis studies to confirm critical binding residues .

Q. What are the best practices for designing studies investigating this compound’s synergistic effects with other therapeutics?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Test multiple molar ratios and exposure durations. Include mechanistic endpoints (e.g., apoptosis markers) to distinguish additive vs. synergistic effects. Ensure statistical power with factorial experimental designs .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Investigate pharmacokinetic/pharmacodynamic (PK/PD) disconnects via ADME profiling (e.g., microsomal stability, plasma protein binding). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate with biomarker studies in relevant disease models .

Methodological Frameworks for Rigorous Inquiry

- Data Validation : Replicate key findings across ≥3 independent experiments with blinded analysis to reduce bias .

- Literature Integration : Use citation tracking tools (e.g., Scopus, Web of Science) to map knowledge gaps and avoid redundant hypotheses .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and obtain IRB/IACUC approvals before initiating human/animal trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.